molecular formula C10H10N2O3 B14147362 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 233272-42-9

3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B14147362
CAS No.: 233272-42-9
M. Wt: 206.20 g/mol
InChI Key: DKFALZDHVIWUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound of high value in organic synthesis and pharmaceutical research. This compound features a dihydroisoquinolinone core structure, a privileged scaffold in medicinal chemistry, which is further functionalized with a nitro group at the 7-position and a methyl group at the 3-position. The nitro group serves as a versatile synthetic handle for further functionalization, enabling its use as a key synthetic intermediate for accessing a wide range of more complex molecules . Similarly, related dihydroisoquinolinone derivatives are frequently employed in synthetic routes to create diverse chemical libraries for biological screening . As a building block, this compound is useful for the exploration of novel pharmacologically active agents, particularly in the development of central nervous system (CNS) targets and other therapeutic areas. Researchers utilize this and related lactam structures in methodologies such as multicomponent reactions and palladium-catalyzed cross-couplings to develop new chemical entities . This product is intended for use in a controlled laboratory setting by qualified researchers. For Research Use Only. This material is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

233272-42-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10N2O3/c1-6-4-7-2-3-8(12(14)15)5-9(7)10(13)11-6/h2-3,5-6H,4H2,1H3,(H,11,13)

InChI Key

DKFALZDHVIWUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Preparation Methods

Traditional Nitration with Nitric Acid/Sulfuric Acid

Reaction Mechanism and Conditions

The most widely reported method involves direct nitration of 3-methyl-3,4-dihydro-2H-isoquinolin-1-one using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration proceeds via electrophilic aromatic substitution, with the nitro group preferentially incorporating at the 7-position of the isoquinoline ring due to electronic and steric directing effects.

Key parameters include:

  • Temperature : Maintained between 0–10°C to mitigate the exothermic nature of the reaction.
  • Reagent Ratios : A 1:2 molar ratio of substrate to HNO₃ is typical, with H₂SO₄ acting as both catalyst and dehydrating agent.
  • Reaction Time : 4–6 hours under vigorous stirring.

Purification and Yield

Post-reaction, the crude product is quenched in ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane. Purification via recrystallization from ethanol/water mixtures yields the title compound in ~65–70% purity, with column chromatography (silica gel, ethyl acetate/hexane) required for analytical-grade material. Industrial-scale processes employ continuous flow reactors to enhance safety and efficiency, achieving throughputs of 10–15 kg/batch.

Pseudonitrosite-Mediated Nitration

Synthesis of Propenyl Precursor

This two-step method begins with the preparation of a propenyl-substituted intermediate. For example, 3-methyl-3,4-dihydro-2H-isoquinolin-1-one is derived from 2-allylphenol methyl ether via base-mediated isomerization (potassium hydroxide in ethylene glycol at 170–175°C). The propenyl compound is then subjected to pseudonitrosite formation.

Pseudonitrosite Formation and Decomposition

A solution of the propenyl compound in ether is treated with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0°C. The pseudonitrosite intermediate precipitates as a crystalline solid (m.p. 130°C decomp.) and is isolated via filtration. Subsequent thermal decomposition or acid-catalyzed rearrangement yields the nitro derivative.

Key Data:
Step Conditions Yield (%)
Propenyl synthesis KOH, ethylene glycol, 170°C 85
Pseudonitrosite formation NaNO₂/H₂SO₄, 0°C 53–64
Nitro compound isolation Ethanol recrystallization 48–55

Three-Component Coupling with Nitromethane

Procedure

A mixture of the isoquinoline precursor, nitromethane, and an alkylating agent (e.g., methyl iodide) in acetonitrile is stirred for 24 hours. The nitro group incorporates regioselectively, avoiding the need for strong acids or high temperatures.

Advantages:
  • Mild Conditions : No exothermic risks.
  • Functional Group Tolerance : Compatible with acid-sensitive groups.

Industrial-Scale Production

Continuous Flow Nitration

Large-scale synthesis employs continuous flow reactors to address safety concerns associated with batch nitration. Key features include:

  • Residence Time : 2–3 minutes per reactor segment.
  • Temperature Control : Jacketed reactors maintain 5–10°C.
  • Output : 90–95% conversion efficiency, with in-line crystallization yielding 70–75% pure product.

Purification Techniques

Industrial recrystallization uses toluene/hexane systems, reducing solvent waste compared to laboratory-scale chromatography.

Comparative Analysis of Methods

Parameter Traditional Nitration Pseudonitrosite Route Three-Component Coupling
Yield 65–70% 48–55% Not reported
Reaction Time 4–6 hours 12–18 hours 24 hours
Safety High risk (exothermic) Moderate Low risk
Scalability Excellent (flow reactors) Limited Untested
Purification Ease Moderate Challenging Simple

Optimization Strategies

Solvent Effects

Replacing sulfuric acid with acetic anhydride in traditional nitration reduces side reactions, improving yield to 78% in pilot studies.

Catalytic Enhancements

Lewis acids (e.g., FeCl₃) in pseudonitrosite decomposition increase nitro compound yield to 62%.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3,4-dihydro-2H-isoquinolin-1-one
  • 7-nitro-3,4-dihydro-2H-isoquinolin-1-one
  • 3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both methyl and nitro substituents, which confer distinct chemical and biological properties.

Biological Activity

3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one is a compound belonging to the isoquinolinone class, known for its diverse biological and pharmacological properties. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 233272-42-9
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name This compound
Canonical SMILES CC1CC2=C(C=C(C=C2)N+[O-])C(=O)N1

The biological activity of this compound can be attributed to its structural features, particularly the nitro group. This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Antimicrobial Properties

Research indicates that isoquinolinone derivatives exhibit significant antimicrobial activity. Specifically, this compound has been explored for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cellular integrity and function .

Anticancer Activity

The compound has shown promise in cancer research. It is believed to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinolinones, including:

  • Antimicrobial Study : A study demonstrated that derivatives of isoquinolinones exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing this activity .
  • Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that this compound could significantly reduce cell viability at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
  • Antimalarial Efficacy : Although direct studies on this specific compound are sparse, related compounds have shown effectiveness in inhibiting Plasmodium falciparum growth in vitro, suggesting a potential pathway for further exploration in malaria treatment .

Q & A

Q. What are the standard synthetic routes for 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic reactions, often starting with nitro-substituted precursors. Key steps include:

  • Cyclization : Using reagents like POCl₃ or polyphosphoric acid under reflux to form the dihydroisoquinolinone core.
  • Methylation : Introducing the methyl group via alkylation agents (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
  • Optimization : Yield (70–85%) and purity depend on solvent choice (ethanol vs. DMSO), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for nitro precursor to methylating agent). Chromatography (silica gel) or recrystallization (ethanol/water) is used for purification .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–C bond mean deviation: 0.003 Å) to confirm the dihydroisoquinolinone scaffold .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., nitro group at C7, methyl at N3) via chemical shifts (e.g., methyl protons at δ 2.8–3.2 ppm) .
    • IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (NO₂ stretch at ~1520 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 235) .

Q. What preliminary bioactivity data exist for this compound, and how are these assays designed?

Methodological Answer:

  • Antimicrobial Assays : Tested against Gram-positive/negative bacteria (MIC values) using broth microdilution (96-well plates, 24–48 hr incubation). Positive controls include ciprofloxacin .
  • Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ calculation) with ascorbic acid as a reference .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to determine IC₅₀ values, with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across labs)?

Methodological Answer:

  • Statistical Validation : Use one-way ANOVA (p < 0.05) with post-hoc Fisher’s LSD test to compare inter-lab variability .
  • Assay Standardization : Control variables like cell passage number, serum batch, and incubation temperature. Include triplicate technical replicates .
  • Meta-Analysis : Pool data from multiple studies (e.g., using SPSS or R) to identify outliers or confounding factors (e.g., solvent/DMSO concentration effects) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial topoisomerases). Validate with binding energy scores (ΔG ≤ -8 kcal/mol) .
  • QSAR Modeling : Apply partial least squares (PLS) regression on descriptors (logP, polar surface area) to correlate with bioactivity data .
  • AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible routes for novel derivatives (e.g., bromo or methoxy analogues) .

Q. How can synthetic pathways be optimized to reduce byproducts (e.g., dimerization or over-nitration)?

Methodological Answer:

  • Stepwise Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with TMSCl) during methylation .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (yield increase: 15–20%) .

Q. What are the challenges in isolating this compound from natural sources, and how are they addressed?

Methodological Answer:

  • Extraction : Use Soxhlet extraction (ethanol/water) followed by liquid-liquid partitioning (CH₂Cl₂/H₂O). Challenges include low natural abundance (<0.01% dry weight) .
  • Identification : LC-MS/MS with Lipid Search software (5 ppm mass tolerance) matches fragments against >1.5M reference ions .
  • Semi-Synthesis : Combine natural precursors (e.g., tetrahydroisoquinoline alkaloids) with synthetic steps (e.g., nitro group introduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.